3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid
CAS No.:
Cat. No.: VC15882634
Molecular Formula: C16H12Cl2O3
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12Cl2O3 |
|---|---|
| Molecular Weight | 323.2 g/mol |
| IUPAC Name | 3-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C16H12Cl2O3/c17-13-4-1-11(2-5-13)10-21-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-9H,10H2,(H,19,20) |
| Standard InChI Key | JXAYAESRKAJMTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl |
Introduction
3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is a synthetic organic compound with a complex structure, featuring a prop-2-enoic acid backbone and a chloro-substituted aromatic moiety. Its molecular formula is C16H12Cl2O3, and it has a molecular weight of approximately 323.17 g/mol . This compound is known for its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Biological Activity
Research indicates that 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid exhibits significant biological activity. It is believed to interact effectively with biological targets, such as enzymes involved in inflammatory pathways or cancer cell proliferation. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which play a critical role in inflammation.
Biological Activity Comparison
| Compound | Biological Activity |
|---|---|
| 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid | Anti-inflammatory, anticancer |
| Hydroxycinnamic Acid | Antioxidant, anti-inflammatory |
| Chlorogenic Acid | Antioxidant, anti-inflammatory |
| Cinnamic Acid Derivatives | Antimicrobial, anticancer |
Synthesis and Applications
The synthesis of 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves several steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product. Its primary applications are in pharmaceutical development, particularly for drugs targeting inflammatory diseases and cancer. Additionally, it may find uses in agricultural chemistry as a pesticide or herbicide due to its biological activity against various pathogens.
Safety Concerns and Future Research
While specific safety concerns or hazards related to 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid are not well-documented, its chemical reactivity suggests potential risks. Further research is needed to elucidate the precise mechanisms of action and potential off-target effects, which will be crucial for its development into therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume